3-Benzyloxy-alpha-aminopropionitrile
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Overview
Description
3-Benzyloxy-alpha-aminopropionitrile, also known as 2-Amino-3-(phenylmethoxy)propanenitrile, is an organic compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-alpha-aminopropionitrile typically involves the reaction of benzyl alcohol with acrylonitrile in the presence of a base, followed by the addition of ammonia or an amine to introduce the amino group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Benzyloxy-alpha-aminopropionitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oximes, primary amines, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Benzyloxy-alpha-aminopropionitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Benzyloxy-alpha-aminopropionitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Benzyloxy-alpha-aminopropionitrile include:
- 2-Amino-3-benzyloxypropionitrile
- 3-Benzyloxy-alpha-(N-butyryl)-aminopropionitrile
- 3-Benzyloxy-alpha-(N-butyryl-d3)-aminopropionitrile
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure, which imparts unique chemical properties and reactivity. This uniqueness makes it valuable for specific research and industrial applications where other compounds may not be as effective .
Properties
IUPAC Name |
2-amino-3-phenylmethoxypropanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10H,7-8,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOAOGCQBHGHCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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